molecular formula C44H30ClN7O3 B12751774 Benzoic acid, 4-(4,5-dihydro-5-oxo-2-phenyl-4-((2-phenyl-1H-indol-3-yl)methylene)-1H-imidazol-1-yl)-, (((4-chlorophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide CAS No. 134248-71-8

Benzoic acid, 4-(4,5-dihydro-5-oxo-2-phenyl-4-((2-phenyl-1H-indol-3-yl)methylene)-1H-imidazol-1-yl)-, (((4-chlorophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide

Cat. No.: B12751774
CAS No.: 134248-71-8
M. Wt: 740.2 g/mol
InChI Key: JGGHFRCMJGSERS-IWFMLGACSA-N
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Description

Benzoic acid, 4-(4,5-dihydro-5-oxo-2-phenyl-4-((2-phenyl-1H-indol-3-yl)methylene)-1H-imidazol-1-yl)-, (((4-chlorophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide is a useful research compound. Its molecular formula is C44H30ClN7O3 and its molecular weight is 740.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

134248-71-8

Molecular Formula

C44H30ClN7O3

Molecular Weight

740.2 g/mol

IUPAC Name

N-[(Z)-[[(4-chlorophenyl)diazenyl]-(2-hydroxyphenyl)methylidene]amino]-4-[(4Z)-5-oxo-2-phenyl-4-[(2-phenyl-1H-indol-3-yl)methylidene]imidazol-1-yl]benzamide

InChI

InChI=1S/C44H30ClN7O3/c45-31-21-23-32(24-22-31)48-49-41(35-16-8-10-18-39(35)53)50-51-43(54)30-19-25-33(26-20-30)52-42(29-13-5-2-6-14-29)47-38(44(52)55)27-36-34-15-7-9-17-37(34)46-40(36)28-11-3-1-4-12-28/h1-27,46,53H,(H,51,54)/b38-27-,49-48?,50-41-

InChI Key

JGGHFRCMJGSERS-IWFMLGACSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)/C=C\4/C(=O)N(C(=N4)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)N/N=C(/C7=CC=CC=C7O)\N=NC8=CC=C(C=C8)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=C4C(=O)N(C(=N4)C5=CC=CC=C5)C6=CC=C(C=C6)C(=O)NN=C(C7=CC=CC=C7O)N=NC8=CC=C(C=C8)Cl

Origin of Product

United States

Biological Activity

The compound Benzoic acid, 4-(4,5-dihydro-5-oxo-2-phenyl-4-((2-phenyl-1H-indol-3-yl)methylene)-1H-imidazol-1-yl)-, (((4-chlorophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide is a complex organic molecule with significant potential for biological activity. Its molecular formula is C44H30ClN7O3C_{44}H_{30}ClN_{7}O_{3}, and it has a molecular weight of 740.2 g/mol. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a unique structure that combines elements from benzoic acid, imidazole derivatives, and azo compounds. The presence of multiple functional groups suggests diverse biological interactions.

PropertyValue
Molecular Formula C44H30ClN7O3
Molecular Weight 740.2 g/mol
CAS Number 134248-71-8
IUPAC Name N-[(Z)-[[(4-chlorophenyl)diazenyl]-(2-hydroxyphenyl)methylidene]amino]-4-[(4Z)-5-oxo-2-phenyl-4-[(2-phenyl-1H-indol-3-yl)methylidene]imidazol-1-yl]benzamide

Antimicrobial Activity

Research indicates that derivatives of benzoic acid exhibit notable antimicrobial properties. A study evaluating various imidazole derivatives found that compounds similar in structure to our compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Minimum Inhibitory Concentrations (MIC) :

BacteriaMIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

These findings suggest that the compound may possess comparable or superior antimicrobial efficacy to established antibiotics like ceftriaxone .

Anti-inflammatory Activity

The anti-inflammatory potential of benzoic acid derivatives has been documented extensively. Compounds with similar structural motifs have shown the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models .

Cytotoxicity

Studies on cytotoxic effects reveal that certain benzoic acid derivatives induce apoptosis in cancer cell lines. For instance, compounds related to our target have been shown to activate caspase pathways leading to cell death in human cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A series of experiments conducted on synthesized imidazole derivatives revealed that compounds structurally related to our target exhibited significant antibacterial activity against resistant strains of bacteria, highlighting their potential as new therapeutic agents .
  • Cytotoxicity Assessment : In vitro studies showed that specific analogs of the target compound prompted apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting a mechanism for their anticancer activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C24H20ClN5O3C_{24}H_{20}ClN_{5}O_{3}. Its structure features multiple functional groups that contribute to its reactivity and biological activity. The presence of the benzoic acid moiety allows for potential interactions with biological targets, while the hydrazide and imidazole components may enhance its pharmacological profile.

Antimicrobial Activity

Research has indicated that compounds similar to this benzoic acid derivative exhibit significant antimicrobial properties. For instance, hydrazide derivatives have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain hydrazides showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The incorporation of the imidazole ring may further enhance such biological activities due to its known effects on enzyme inhibition.

Anticancer Potential

The structural features of this compound suggest potential anticancer activity. Compounds containing hydrazone and hydrazide functionalities have been reported to inhibit cancer cell proliferation in various studies. For example, derivatives of benzoic acid have shown cytotoxic effects against different cancer cell lines, including breast and lung cancer cells . The specific mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Dye Synthesis

The azo group present in the compound can be utilized in dye synthesis. Azo compounds are widely used as dyes in textiles due to their vibrant colors and stability. The ability to modify the azo linkage allows for the development of dyes with specific properties tailored for industrial applications .

Polymer Chemistry

The compound's unique structure can also be leveraged in polymer chemistry. Its functional groups may facilitate polymerization reactions, leading to the formation of novel materials with enhanced thermal and mechanical properties. Such polymers could find applications in coatings, adhesives, and composites.

Enzyme Inhibition Studies

Given the structural complexity of this compound, it is a candidate for enzyme inhibition studies. Compounds with imidazole rings are known to interact with various enzymes, making them valuable in drug design . Research into how this compound affects enzyme activity could lead to the development of new therapeutic agents targeting specific biochemical pathways.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Studies
Medicinal Chemistry Antimicrobial and anticancer propertiesEffective against Staphylococcus aureus, potential cytotoxicity against cancer cells
Materials Science Dye synthesis and polymer chemistryDevelopment of azo dyes for textiles; potential use in polymerization reactions
Biochemical Research Enzyme inhibition studiesExploration of interactions with enzymes for therapeutic development

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